molecular formula C13H14ClN3O4S B2738611 N-[4-(aminomethyl)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride CAS No. 1787859-42-0

N-[4-(aminomethyl)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride

Cat. No. B2738611
CAS RN: 1787859-42-0
M. Wt: 343.78
InChI Key: LUTCOMHOQOIVJK-UHFFFAOYSA-N
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Description

N-[4-(aminomethyl)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride, also known as NBS, is a chemical compound that has been widely used in scientific research for various purposes. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied. NBS has been found to have significant biochemical and physiological effects, making it a valuable tool in laboratory experiments.

Mechanism of Action

N-[4-(aminomethyl)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride is a sulfonamide-containing compound that can react with amino groups in proteins and peptides. The reaction involves the formation of a covalent bond between the sulfonamide group of N-[4-(aminomethyl)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride and the amino group of the protein or peptide. This reaction can result in the modification of the protein or peptide, leading to changes in its biochemical and physiological properties.
Biochemical and Physiological Effects:
N-[4-(aminomethyl)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride has been found to have significant biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, including carbonic anhydrase and aldolase. N-[4-(aminomethyl)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride has also been found to induce apoptosis in cancer cells and to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N-[4-(aminomethyl)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride has several advantages for laboratory experiments. It is a versatile reagent that can be used for various purposes, including protein and peptide modification and labeling. N-[4-(aminomethyl)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride is also relatively easy to synthesize and has a long shelf life. However, N-[4-(aminomethyl)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for the use of N-[4-(aminomethyl)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride in scientific research. One potential application is the development of new sulfonamide-containing compounds for use in medicinal chemistry. N-[4-(aminomethyl)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride could also be used as a cross-linking agent for the modification of other biomolecules, such as nucleic acids and carbohydrates. Additionally, the use of N-[4-(aminomethyl)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride in protein and peptide labeling could be further optimized for improved detection and quantification.

Synthesis Methods

N-[4-(aminomethyl)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride can be synthesized using different methods, including the reaction of 4-nitrobenzenesulfonyl chloride with 4-aminomethylphenylamine in the presence of a base such as triethylamine. The reaction can be carried out in a solvent such as dichloromethane or acetonitrile. The product obtained is N-[4-(aminomethyl)phenyl]-4-nitrobenzenesulfonamide, which can be further converted to N-[4-(aminomethyl)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride by reacting with hydrochloric acid.

Scientific Research Applications

N-[4-(aminomethyl)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride has been used in various scientific research applications, including the synthesis of sulfonamide-containing compounds, as a reagent for the selective oxidation of alcohols to aldehydes, and as a labeling reagent for the detection of proteins and peptides. N-[4-(aminomethyl)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride has also been used as a cross-linking agent for the modification of proteins and peptides.

properties

IUPAC Name

N-[4-(aminomethyl)phenyl]-4-nitrobenzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S.ClH/c14-9-10-1-3-11(4-2-10)15-21(19,20)13-7-5-12(6-8-13)16(17)18;/h1-8,15H,9,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTCOMHOQOIVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(aminomethyl)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride

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